2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide
Description
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(E)-(4-methoxyphenyl)methoxyiminomethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O3/c1-26(15-14(18)7-12(8-22-15)17(19,20)21)25-16(27)23-10-24-29-9-11-3-5-13(28-2)6-4-11/h3-8,10H,9H2,1-2H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKKJEIQJZTJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)NC=NOCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N/C=N/OCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazinecarboxamide Derivatives
- N-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl}hydrazinecarboxamide () Structural Similarities: Shares the 3-chloro-5-(trifluoromethyl)pyridinyl group and hydrazinecarboxamide core. Key Differences: Replaces the 4-methoxybenzyloxyimino group with a 4-chlorophenyl substituent. Bioactivity Implications: The chloro-phenyl group may enhance hydrophobic interactions but reduce solubility compared to the target compound. Mass spectrometry data (Q Exactive Orbitrap) confirms distinct fragmentation patterns, suggesting divergent metabolic pathways .
- 2-([5-(([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolyl]carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide () Structural Similarities: Retains the pyridinyl and hydrazinecarboxamide motifs but incorporates an isoxazole ring. The additional trifluoromethylphenyl group increases molecular weight (MW = 541.9 vs. ~480 for the target compound). Applications: Isoxazole-containing analogs are often explored as kinase inhibitors due to their planar geometry .
Piperazine/Piperidine Carboxamides
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6, )
- Structural Similarities : Shares the 3-chloro-5-(trifluoromethyl)pyridinyl group but replaces hydrazinecarboxamide with a piperazine-carboxamide.
- Key Differences : Piperazine improves aqueous solubility (logP ~3.2 vs. ~4.0 for the target compound).
- Bioactivity : Piperazine derivatives are common in antimicrobial agents; this compound is marketed as a research chemical for enzyme inhibition studies .
Pyrazole and Pyridine Derivatives
- N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()
Comparative Pharmacological and Physicochemical Properties
Notes:
- Bioactivity clustering () indicates that structural similarity correlates with shared targets (e.g., hydrolases, transferases). The target compound’s hydrazinecarboxamide may favor interactions with amidases or proteases .
Research and Development Insights
- Synthetic Challenges: The target compound’s 4-methoxybenzyloxyimino group likely requires protective strategies during synthesis, similar to methods in for multi-step amide couplings .
- Dereplication : Molecular networking () could differentiate it from analogs like by MS/MS fragmentation cosine scores (<0.8), confirming structural uniqueness .
- Patent Landscape: No commercial suppliers are listed for the target compound, unlike ’s piperazine derivative, suggesting it remains in early-stage research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
